molecular formula C11H13NO2 B1419186 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1157935-94-8

1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1419186
CAS No.: 1157935-94-8
M. Wt: 191.23 g/mol
InChI Key: YZKMLPSEFBTHNG-UHFFFAOYSA-N
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Description

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under specific reaction conditions. For instance, the reaction of a suitable aniline derivative with a cyclizing agent can yield the desired indene derivative . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific indene ring structure combined with the methylamino group, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(methylamino)-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-11(10(13)14)7-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKMLPSEFBTHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 3
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 4
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 5
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 6
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid

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